1-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H23ClN4O and its molecular weight is 394.9. The purity is usually 95%.
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Biological Activity
The compound 1-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the synthesis, biological activities, and relevant case studies concerning this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclopentanecarboxamide backbone and the introduction of various functional groups such as the chlorophenyl and pyrazolyl moieties. The methodologies often employ standard laboratory reagents and conditions, ensuring high yields and purity of the final product.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. For example, related compounds with similar structures have demonstrated significant inhibitory effects on glioblastoma cell lines. One study reported that a structurally similar compound exhibited low micromolar activity against AKT2/PKBβ, a critical kinase involved in glioma malignancy and patient survival rates . The ability to inhibit 3D neurosphere formation in glioma stem cells further underlines its therapeutic potential.
2. Enzyme Inhibition
The compound has shown promise in inhibiting various enzymes, particularly kinases which play pivotal roles in cancer progression. The inhibition of AKT signaling pathways has been identified as a crucial mechanism through which these compounds exert their anticancer effects .
3. Antibacterial Activity
While primarily focused on anticancer properties, some derivatives have also been evaluated for antibacterial activity. For instance, compounds with similar structural features have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
Case Studies
Several case studies provide insights into the biological activity of related compounds:
The mechanism through which this compound exerts its biological effects primarily involves interaction with specific protein targets. For instance, inhibition of the AKT pathway is significant for its anticancer properties. Additionally, docking studies have suggested favorable interactions with amino acids at active sites of target enzymes, enhancing our understanding of its pharmacological profile .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c1-27-20(10-13-26-27)19-9-4-16(14-24-19)15-25-21(28)22(11-2-3-12-22)17-5-7-18(23)8-6-17/h4-10,13-14H,2-3,11-12,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMWQVRLCFFYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.